molecular formula C10H13I2NO3 B8297012 2,6-Diiodo-3-methoxy-4-(3-methoxy-propoxy)pyridine

2,6-Diiodo-3-methoxy-4-(3-methoxy-propoxy)pyridine

Cat. No. B8297012
M. Wt: 449.02 g/mol
InChI Key: NDFLYUKIDZSONW-UHFFFAOYSA-N
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Patent
US07868036B2

Procedure details

To a stirred solution of 60 mmol NaOH in 50 ml N,N-dimethyl formamide is progressively added 50 mmol 2,6-diiodo-3-methoxy-pyridin-4-ol [437709-87-0]. The reaction mixture is stirred for 30 minutes and then cooled to 0° C. 60 mmol 1-iodo-3-methoxy-propane [61542-10-7] are added and the mixture is stirred for 15 minutes at room temperature. Water and ethyl acetate are added to the mixture, the layers are separated and the aqueous layer is extracted with ethyl acetate (3×). The combined organic layers are dried over sodium sulphate, filtered and concentrated. The title compound is obtained from the residue by means of flash chromatography (SiO2 60F) and identified based on its Rf value,
Name
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
60 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[I:3][C:4]1[C:9]([O:10][CH3:11])=[C:8]([OH:12])[CH:7]=[C:6]([I:13])[N:5]=1.I[CH2:15][CH2:16][CH2:17][O:18][CH3:19].O>CN(C)C=O.C(OCC)(=O)C>[I:3][C:4]1[C:9]([O:10][CH3:11])=[C:8]([O:12][CH2:15][CH2:16][CH2:17][O:18][CH3:19])[CH:7]=[C:6]([I:13])[N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
60 mmol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
50 mmol
Type
reactant
Smiles
IC1=NC(=CC(=C1OC)O)I
Step Three
Name
Quantity
60 mmol
Type
reactant
Smiles
ICCCOC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 15 minutes at room temperature
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with ethyl acetate (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=NC(=CC(=C1OC)OCCCOC)I
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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